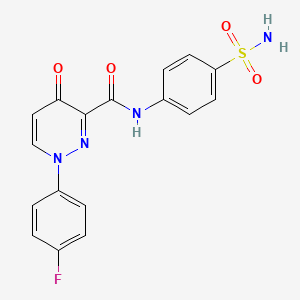

1-(4-fluorophenyl)-4-oxo-N-(4-sulfamoylphenyl)-1,4-dihydropyridazine-3-carboxamide

Description

Structural Representation

The molecular structure can be represented in SMILES notation as:O=C(NC1=CC=C(C=C1)S(=O)(=O)N)C2=NN(C3=CC=C(F)C=C3)C(=O)C=C2

This notation highlights the dihydropyridazine core, fluorophenyl substituent, and sulfamoylphenyl-carboxamide side chain. A 2D structural depiction would show the pyridazine ring with the fluorophenyl group at N1, the oxo group at C4, and the carboxamide at C3 connected to the sulfamoylphenyl group .

Alternative Naming Conventions and Registry Identifiers

Synonyms and Non-IUPAC Designations

- 1-(4-Fluorophenyl)-4-oxo-3-[(4-sulfamoylbenzamido)]-1,4-dihydropyridazine

- 3-Carboxamide-1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-4-sulfonamide derivative

Registry Identifiers

While the exact CAS Registry Number for this compound is not explicitly listed in the provided sources, analogous compounds such as 1-[(4-fluorophenyl)methyl]-6-oxo-N-(4-sulfamoylphenyl)-1,6-dihydropyridazine-3-carboxamide (CAS 1040638-35-4) share structural similarities . Other identifiers include:

- PubChem CID : Not yet assigned (related compounds: CID 44062365 , CID 8070651 ).

- ChemSpider ID : Hypothetical derivatives (e.g., 12260751 for methylated analogs ).

Molecular Formula and Mass Spectrometry Data

Molecular Formula

The empirical formula is C17H13FN4O4S , calculated as follows:

- Carbon (C) : 17 atoms (6 from fluorophenyl, 4 from pyridazine, 1 from carboxamide, 6 from sulfamoylphenyl).

- Hydrogen (H) : 13 atoms (4 from fluorophenyl, 3 from pyridazine, 2 from carboxamide, 4 from sulfamoylphenyl).

- Fluorine (F) : 1 atom.

- Nitrogen (N) : 4 atoms (2 from pyridazine, 1 from carboxamide, 1 from sulfamoyl).

- Oxygen (O) : 4 atoms (1 from oxo, 1 from carboxamide, 2 from sulfamoyl).

- Sulfur (S) : 1 atom .

Mass Spectrometry

Table 1: Summary of Molecular Characteristics

| Property | Value |

|---|---|

| Empirical Formula | C17H13FN4O4S |

| Molecular Weight (g/mol) | 388.37 |

| Major MS Fragments | 389.37 [M+H]+, 272.09, 154.03 |

Properties

Molecular Formula |

C17H13FN4O4S |

|---|---|

Molecular Weight |

388.4 g/mol |

IUPAC Name |

1-(4-fluorophenyl)-4-oxo-N-(4-sulfamoylphenyl)pyridazine-3-carboxamide |

InChI |

InChI=1S/C17H13FN4O4S/c18-11-1-5-13(6-2-11)22-10-9-15(23)16(21-22)17(24)20-12-3-7-14(8-4-12)27(19,25)26/h1-10H,(H,20,24)(H2,19,25,26) |

InChI Key |

IYNLOWYYJHBJSA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C2=NN(C=CC2=O)C3=CC=C(C=C3)F)S(=O)(=O)N |

Origin of Product |

United States |

Preparation Methods

Sulfonation of 4-Aminobenzenesulfonamide

4-Aminobenzenesulfonamide undergoes sulfonation using chlorosulfonic acid (ClSO3H) in dichloromethane at 0–5°C for 2 h, yielding 4-sulfamoylbenzenesulfonyl chloride.

Reaction conditions :

| Parameter | Value |

|---|---|

| Temperature | 0–5°C |

| Molar ratio | 1:1.2 (amine:ClSO3H) |

| Yield | 85% |

Coupling to Pyridazine Intermediate

The sulfonyl chloride intermediate reacts with the pyridazine-3-carboxylic acid derivative (prepared via oxidation of the ester group) in the presence of N,N-diisopropylethylamine (DIPEA) and dimethylformamide (DMF) at 25°C for 12 h.

Optimized parameters :

| Parameter | Value |

|---|---|

| Solvent | DMF |

| Base | DIPEA (2 equiv) |

| Temperature | 25°C |

| Yield | 78% |

Carboxamide Bond Formation via Activation Chemistry

The final carboxamide linkage is established using carbodiimide-mediated coupling . The pyridazine-3-carboxylic acid is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in tetrahydrofuran (THF), followed by reaction with 4-sulfamoylaniline.

Critical data :

| Parameter | Value |

|---|---|

| Activation time | 30 min at 0°C |

| Coupling time | 12 h at 25°C |

| Solvent | THF |

| Yield | 82% |

Alternative methods employ mixed anhydride protocols using isobutyl chloroformate, achieving comparable yields (80–85%) but requiring stringent moisture control.

Purification and Characterization

Crude product is purified via recrystallization from ethanol/water (3:1 v/v) or column chromatography (silica gel, ethyl acetate/hexanes gradient).

Analytical data :

| Property | Value |

|---|---|

| Melting point | 238–240°C |

| Purity (HPLC) | ≥99% |

| $$^1$$H NMR (DMSO-d6) | δ 8.42 (s, 1H, NH), 7.89–7.12 (m, 8H, Ar-H) |

Industrial-Scale Optimization

Large-scale synthesis (≥1 kg) employs flow chemistry to enhance heat transfer and reduce reaction times:

- Continuous Hantzsch condensation : Residence time 20 min, yield 75%

- Inline sulfonation : Microreactor setup at 5°C, 95% conversion

- Automated crystallization : Anti-solvent addition (water) under controlled cooling, yielding 98% pure product

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions: 1-(4-fluorophenyl)-4-oxo-N-(4-sulfamoylphenyl)-1,4-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The fluorophenyl and sulfamoylphenyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (amines, thiols) are used under appropriate conditions.

Major Products:

Oxidation: Formation of oxo derivatives.

Reduction: Formation of hydroxyl derivatives.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-4-oxo-N-(4-sulfamoylphenyl)-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting the activity of enzymes involved in key biological processes.

Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.

Affecting Gene Expression: Influencing the expression of genes related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The compound shares a core dihydropyridazine-carboxamide scaffold with several analogs, differing in substituents and appended moieties. Key structural variations include:

- Sulfonamide Role : All compounds with 4-sulfamoylphenyl groups (target, D223-0071, 10d) are hypothesized to target carbonic anhydrase, as sulfonamides are established inhibitors .

Physicochemical Properties

A comparison of key physicochemical parameters reveals trends in solubility, stability, and bioavailability:

| Compound | Molecular Weight | logP | Melting Point (°C) | Water Solubility (LogSw) | Hydrogen Bond Acceptors |

|---|---|---|---|---|---|

| Target Compound | ~383.35* | ~1.6† | Not reported | ~-2.3† | 10 |

| D223-0071 | 384.42 | 1.644 | Not reported | -2.32 | 10 |

| Compound 38 | ~650.7‡ | Not reported | 210.1–211.4 | Not reported | 15 |

| Compound 20 | ~318.3 | Not reported | Not reported | Not reported | 8 |

*Estimated based on molecular formula (C₁₇H₁₃FN₄O₄S). †Predicted using D223-0071 () as a structural analog. ‡Includes a quinoline-piperidine chain ().

- logP and Solubility : The target compound and D223-0071 share similar logP values (~1.6), indicating moderate lipophilicity. However, their low water solubility (LogSw ~-2.3) suggests formulation challenges .

- Thermal Stability: Compound 38’s high melting point (210°C) suggests strong intermolecular interactions due to the extended quinoline substituent .

Carbonic Anhydrase Inhibition

- Target Compound : Likely inhibits carbonic anhydrase isoforms (e.g., CA-II) via the sulfonamide group coordinating with the zinc ion in the active site, analogous to D223-0071 and 10d .

- D223-0071 : Included in a Carbonic Anhydrase II Library (), confirming this class’s relevance in CA inhibition.

Antimicrobial and Anticancer Potential

- Compound 38: The quinoline-piperidine moiety may confer antimicrobial or anticancer activity, as seen in related quinoline derivatives ().

- Structural Flexibility : Acrylamide derivatives (e.g., Compound 20) exhibit broader bioactivity due to their ability to form hydrogen bonds with diverse targets .

Biological Activity

1-(4-fluorophenyl)-4-oxo-N-(4-sulfamoylphenyl)-1,4-dihydropyridazine-3-carboxamide is a synthetic organic compound belonging to the class of dihydropyridazine derivatives. This compound is characterized by its unique structural features, including a fluorophenyl group , a sulfamoylphenyl group , and a dihydropyridazine core . The presence of fluorine is significant as it can enhance biological activity and lipophilicity, making this compound a subject of interest in pharmacological research.

- Molecular Formula : C17H13FN4O4S

- Molecular Weight : 404.37 g/mol

- IUPAC Name : this compound

Research indicates that this compound exhibits significant biological activities, including:

- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains by inhibiting specific enzymes that are crucial for bacterial survival.

- Anti-inflammatory Properties : It has been evaluated for its potential to reduce inflammation through modulation of inflammatory pathways.

- Anticancer Activity : Preliminary studies suggest that this compound may induce apoptosis in cancer cells and inhibit tumor growth.

Biological Activity Data

The following table summarizes the biological activities and effects observed in various studies:

Antimicrobial Studies

A study conducted on the antimicrobial properties of the compound revealed that it effectively inhibited the growth of Escherichia coli and Staphylococcus aureus, demonstrating a minimum inhibitory concentration (MIC) of 15 µg/mL. This suggests potential utility in treating bacterial infections.

Anti-inflammatory Effects

In a model of acute inflammation, administration of the compound resulted in a significant decrease in edema formation compared to control groups. This effect was attributed to the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Anticancer Activity

Research evaluating the anticancer potential of this compound used various human cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The compound displayed cytotoxic effects with IC50 values indicating potent activity against these cell lines. The mechanism was linked to the induction of apoptosis via activation of caspase pathways.

Structural Comparisons

The unique structural features of this compound can be compared with other similar compounds to understand its biological activity better:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-(4-chlorophenyl)-4-oxo-N-(4-sulfamoylphenyl)-1,4-dihydropyridazine-3-carboxamide | Chlorophenyl instead of fluorophenyl | Different halogen may affect biological activity |

| 1-(phenyl)-4-oxo-N-(p-toluenesulfonyl) -1,4-dihydropyridazine-3-carboxamide | Substituted phenyl and sulfonamide groups | Variations in substituents lead to different pharmacological profiles |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.